5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a nitro group at the 5-position and a keto group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways .
Pharmacokinetics
Its low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The FGFR family plays an essential role in various types of tumors, making it an attractive target for cancer therapy . The compound interacts with these receptors, inhibiting their activity and thus affecting the downstream signaling pathways .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs and inhibiting their activity . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This disruption can lead to the inhibition of cell proliferation, migration, and angiogenesis, and can induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the nitration of 1H-pyrrolo[2,3-b]pyridine derivatives. One common method includes the following steps:
Starting Material: 1H-pyrrolo[2,3-b]pyridine.
Nitration: The starting material is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.
Oxidation: The intermediate product is then oxidized to form the keto group at the 2-position, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Further oxidation can occur at the pyridine ring, leading to the formation of more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules used in cancer therapy.
Biological Studies: The compound is used to study the inhibition of specific enzymes and receptors, contributing to the understanding of disease mechanisms and the development of new therapeutic agents.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a bromine atom instead of a nitro group.
5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: The amino derivative obtained by reduction of the nitro group.
1H-Pyrrolo[2,3-b]pyridine: The parent compound without any substituents.
Uniqueness
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity. The nitro group enhances the compound’s potential as an electron acceptor, while the keto group allows for further functionalization and derivatization .
Properties
IUPAC Name |
5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-2-4-1-5(10(12)13)3-8-7(4)9-6/h1,3H,2H2,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPJYTUKKDDTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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